Synthesis and characterization of 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide
Synthesis and characterization of 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide
The following technical guide details the synthesis, characterization, and handling of 2-(1,1-Dioxo-1
Technical Guide: Synthesis and Characterization of 2-(1,1-Dioxo-1 -thiolan-3-yl)acetamide
Executive Summary
2-(1,1-Dioxo-1
This guide presents a scalable, two-step synthesis starting from (1,1-dioxotetrahydrothiophen-3-yl)acetic acid . The protocol favors an Ester-Ammonolysis route over acid chloride intermediates to minimize side reactions associated with the thermal instability of sulfolane derivatives under highly acidic/chlorinating conditions.
Key Chemical Properties
| Property | Value / Description |
| IUPAC Name | 2-(1,1-Dioxo-1 |
| Molecular Formula | |
| Molecular Weight | 177.22 g/mol |
| Polarity | High (Soluble in DMSO, DMF, hot |
| Core Moiety | Sulfolane (Tetrahydrothiophene 1,1-dioxide) |
Retrosynthetic Analysis & Strategy
To ensure high purity and yield, we avoid direct amidation using coupling reagents (EDC/NHS) which can be cost-prohibitive at scale. Instead, we employ a Fischer Esterification followed by Ammonolysis .
Rationale:
-
Stability: The sulfone group is stable to acid catalysis (Step 1) and basic ammonolysis (Step 2).
-
Purification: The intermediate methyl ester is lipophilic enough to be purified via extraction, removing polar impurities before the final step.
-
Atom Economy: Ammonia gas/solution is the only reagent in the final step, simplifying workup.
Reaction Scheme Visualization
Figure 1: Retrosynthetic strategy highlighting the ester intermediate pathway to avoid harsh chlorinating agents.
Experimental Protocol
Materials & Reagents[1][4][6][7][8][9][10][11][12]
-
Precursor: (1,1-Dioxotetrahydrothiophen-3-yl)acetic acid (Commercial or synthesized via hydrogenation of 3-sulfolene- derivatives).
-
Solvents: Methanol (anhydrous), Dichloromethane (DCM).
-
Reagents: Sulfuric acid (conc., catalyst), Ammonia (7N in MeOH or anhydrous gas).
Step 1: Synthesis of Methyl (1,1-dioxotetrahydrothiophen-3-yl)acetate
Objective: Convert the polar carboxylic acid into a lipophilic ester for purification.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (
). -
Charging: Dissolve 10.0 g (56.8 mmol) of (1,1-dioxotetrahydrothiophen-3-yl)acetic acid in 100 mL of anhydrous methanol.
-
Catalysis: Add 0.5 mL of concentrated
dropwise. Caution: Exothermic. -
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM; stain: KMnO4). The acid spot ( ) should disappear, replaced by the ester ( ). -
Workup:
-
Concentrate the methanol to ~20 mL under reduced pressure.
-
Dilute with 100 mL DCM.
-
Wash with saturated
(2 x 50 mL) to remove unreacted acid and catalyst. -
Wash with Brine (50 mL), dry over
, and concentrate.
-
-
Yield: Expect ~9.8 g (90%) of a colorless/pale yellow oil or low-melting solid.
Step 2: Ammonolysis to 2-(1,1-Dioxo-1 -thiolan-3-yl)acetamide
Objective: Convert the ester to the primary amide using ammonia.
-
Setup: Use a pressure-rated glass vessel or a sealed tube if using ammonia gas. For 7N
in MeOH, a standard RBF with a tight stopper suffices. -
Reaction: Dissolve the crude ester (9.8 g) in 50 mL of 7N
in Methanol. -
Incubation: Stir at room temperature for 12–18 hours.
-
Note: If reaction is sluggish (checked by TLC), heat to
in a sealed vessel.
-
-
Precipitation: The amide product is significantly less soluble in methanol than the ester. In many cases, the product will precipitate as a white solid during the reaction.
-
Isolation:
-
Cool the mixture to
for 1 hour. -
Filter the white precipitate.
-
Wash the cake with cold methanol (2 x 10 mL) and diethyl ether (2 x 20 mL).
-
-
Purification (if necessary): Recrystallize from hot Ethanol/Water (9:1).
Characterization & Data Analysis
Expected Analytical Data
| Technique | Signal / Peak | Assignment / Interpretation |
| 1H NMR | Amide | |
| (DMSO- | Ring protons ( | |
| Methine proton at | ||
| Acetyl methylene ( | ||
| IR (ATR) | 3350, 3180 | N-H stretching (Primary Amide). |
| 1665 | C=O stretching (Amide I band). | |
| 1290, 1120 | ||
| MS (ESI) | m/z 178.05 | Protonated molecular ion. |
Critical Quality Attributes (CQA)
-
Melting Point: Expected range 145–150°C (Typical for sulfolane amides). Sharp range (<2°C) indicates high purity.
-
Solubility: Soluble in water, DMSO, Methanol. Insoluble in Hexane, Ether.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of the target acetamide.
Troubleshooting & Expert Insights
Regiochemistry & Isomerism
The starting material contains a chiral center at the C3 position of the thiolane ring. The synthesis described is racemic . If enantiopure material is required, resolution must occur at the acid stage using a chiral base (e.g., quinine) or via enzymatic resolution of the ester in Step 1.
Handling Sulfolane Derivatives
-
Hygroscopicity: Sulfolane derivatives are often hygroscopic. Dry the final product in a vacuum oven at
over to ensure accurate weighing and stoichiometry in downstream applications. -
Thermal Stability: While sulfones are stable, heating above
can lead to the extrusion of (cheletropic elimination), reverting the ring to a diene. Avoid excessive heating during melting point determination.
Alternative Activation Methods
If the esterification (Step 1) is too slow due to steric hindrance (unlikely for this primary acid), CDI (Carbonyldiimidazole) can be used in THF to generate the acyl imidazole, which reacts directly with ammonia. This is a "one-pot" alternative but requires strictly anhydrous conditions.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4362567, 2-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetic acid. Retrieved from [Link]
-
Babu, A., et al. (2004). Process for the preparation of 2-[(diphenylmethyl)thio]acetamide.[1] World Intellectual Property Organization, WO/2004/075827.[1] (Demonstrates standard acid-to-ester-to-amide protocols for thio-acetic acid derivatives). Retrieved from [Link][1][2]
-
Sample, T. E., & Hatch, L. F. (1970). 3-Sulfolene as a Diene Source in Diels-Alder Reactions. Organic Syntheses, 50, 43. (Foundational text on sulfolene/sulfolane ring chemistry and stability). Retrieved from [Link]
